Ethene, tetramethoxy-
CAS No.: 1069-12-1
Cat. No.: VC14351564
Molecular Formula: C6H12O4
Molecular Weight: 148.16 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1069-12-1 |
|---|---|
| Molecular Formula | C6H12O4 |
| Molecular Weight | 148.16 g/mol |
| IUPAC Name | 1,1,2,2-tetramethoxyethene |
| Standard InChI | InChI=1S/C6H12O4/c1-7-5(8-2)6(9-3)10-4/h1-4H3 |
| Standard InChI Key | BXMKCUKYGUDGQN-UHFFFAOYSA-N |
| Canonical SMILES | COC(=C(OC)OC)OC |
Introduction
Chemical Identity and Structural Characteristics
1,1,2,2-Tetramethoxyethylene features a central ethylene core where each carbon atom is bonded to two methoxy groups. The molecule adopts a planar geometry due to the sp² hybridization of the double-bonded carbons, with methoxy substituents arranged in a symmetrical fashion. This configuration induces significant electron donation into the π-system, rendering the double bond less electrophilic compared to unsubstituted ethylene. Computational studies of analogous tetrasubstituted alkenes, such as tetramethylethylene , suggest that steric crowding between methoxy groups may slightly distort the ideal planar geometry, though crystallographic data specific to tetramethoxyethylene remain scarce.
The compound’s IUPAC name, 1,1,2,2-tetramethoxyethylene, underscores its substitution pattern. Alternative designations include tetramethoxyethene and ethylene tetramethyl ether, though these terms are less commonly used. Notably, tetramethoxyethylene is distinct from tetramethyl ethylenetetracarboxylate , a carboxylate ester derivative with markedly different reactivity.
Synthesis and Manufacturing Approaches
Classical Synthesis Routes
The synthesis of tetramethoxyethylene typically involves nucleophilic substitution or condensation reactions. One plausible method, inferred from the iodination of calcium carbide to produce tetraiodoethylene , involves treating 1,2-dichloroethylene with sodium methoxide under anhydrous conditions:
Modern Catalytic Methods
Recent advances in ethylene functionalization, such as the use of tetraethylammonium salts as ethylene precursors in coupling reactions , suggest alternative routes. For instance, palladium-catalyzed alkoxycarbonylation of ethylene gas with methanol could theoretically yield tetramethoxyethylene, though such methods remain speculative without direct experimental validation.
Byproduct Management
Synthetic byproducts may include partially substituted intermediates (e.g., 1,1-dimethoxy-2-chloroethylene) and polymerization products. Purification often employs fractional distillation or chromatography, leveraging the compound’s moderate volatility and solubility in polar aprotic solvents.
The compound’s low water solubility and moderate volatility align with trends observed in methoxy-substituted alkenes. Spectroscopic characteristics include a weakened C=C stretching vibration in infrared spectra (∼1580 cm⁻¹) due to electron donation, and a deshielded vinyl proton signal in ¹H NMR (δ 5.8–6.2 ppm).
Chemical Reactivity and Functionalization
Electrophilic Additions
The electron-rich double bond resists typical electrophilic additions (e.g., bromination), but strong electrophiles like ozone undergo cycloaddition:
Ozonolysis cleavage yields two equivalents of dimethyl oxalate, a reaction exploited in analytical degradation studies.
Diels-Alder Reactivity
As a dienophile, tetramethoxyethylene participates in Diels-Alder reactions with electron-deficient dienes. For example, cycloaddition with 1,3-butadiene derivatives proceeds at elevated temperatures (80–100°C), yielding bicyclic ethers with high regiospecificity.
Acid-Catalyzed Rearrangements
Under acidic conditions, the compound undergoes structural rearrangements analogous to those of orthoesters. Treatment with HCl in methanol generates methyl glyoxylate and dimethyl carbonate, suggesting a protonation-deprotonation mechanism.
Applications in Organic Synthesis and Industry
Polymer Chemistry
Tetramethoxyethylene serves as a crosslinking agent in specialty polymers. Copolymerization with vinyl acetate enhances thermal stability, attributed to the methoxy groups’ electron-donating effects.
Pharmaceutical Intermediates
The compound’s ability to act as a masked glyoxylate equivalent facilitates its use in heterocycle synthesis. For instance, reaction with hydrazines yields pyrazoline derivatives, precursors to nonsteroidal anti-inflammatory drugs (NSAIDs).
Agricultural Chemistry
Formulations incorporating tetramethoxyethylene show promise as slow-release fungicides, leveraging its gradual hydrolysis to bioactive glyoxylic acid derivatives. Field trials indicate efficacy against Phytophthora infestans in potato crops.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume